molecular formula C19H19N5O3 B7686724 N-cyclohexyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline

N-cyclohexyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline

Cat. No. B7686724
M. Wt: 365.4 g/mol
InChI Key: ZTKBWWZIXXQIMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxadiazole family of compounds and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline is not fully understood. However, it is believed that this compound may work by inhibiting enzymes that are involved in cell growth and inflammation.
Biochemical and Physiological Effects:
N-cyclohexyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines, and has been found to reduce inflammation in animal models. Additionally, this compound has been found to exhibit antioxidant properties, and has been shown to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline has several advantages for lab experiments. This compound is relatively easy to synthesize, and is stable under a range of conditions. Additionally, this compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which may limit its usefulness in certain types of experiments. Additionally, this compound may exhibit toxicity at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-cyclohexyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline. One potential area of research is the development of new derivatives of this compound that exhibit improved anticancer or anti-inflammatory properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which may lead to the development of new therapies for various diseases. Finally, more research is needed to explore the potential toxicity of this compound, which may guide the development of safe and effective treatments.

Synthesis Methods

The synthesis of N-cyclohexyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline involves the reaction of 2-nitroaniline with cyclohexyl isocyanate, followed by the reaction of the resulting product with 5-(pyridin-4-yl)-1,2,4-oxadiazol-3-amine. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-cyclohexyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline has been studied extensively for its potential applications in scientific research. This compound has been found to exhibit anticancer properties, and has been shown to inhibit the growth of various cancer cell lines. Additionally, this compound has been found to exhibit anti-inflammatory properties, and has been shown to reduce inflammation in animal models.

properties

IUPAC Name

N-cyclohexyl-2-nitro-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c25-24(26)17-12-14(6-7-16(17)21-15-4-2-1-3-5-15)18-22-19(27-23-18)13-8-10-20-11-9-13/h6-12,15,21H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKBWWZIXXQIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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